3,5-Diphenyl-1-(P-diphenyl)formazan
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Overview
Description
3,5-Diphenyl-1-(P-diphenyl)formazan is a chemical compound belonging to the formazan family. Formazans are known for their vibrant colors and are widely used in various biochemical assays. The structure of this compound consists of a central formazan core with phenyl groups attached at the 3, 5, and para positions, contributing to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1-(P-diphenyl)formazan typically involves the reaction of diazonium salts with hydrazones. One common method includes the reaction of an aromatic aldehyde with hydrazine to form a hydrazone, which then reacts with a diazonium salt to yield the formazan compound . The reaction is usually carried out in an ethanol solvent with glacial acetic acid as a catalyst, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1-(P-diphenyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazolium salts.
Reduction: Reduction reactions convert tetrazolium salts back to formazans.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mercuric oxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include various substituted formazans and tetrazolium salts, which are used in biochemical assays and as indicators in redox reactions .
Scientific Research Applications
3,5-Diphenyl-1-(P-diphenyl)formazan has several scientific research applications:
Biochemistry: Used in assays to measure cell viability and enzyme activity.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Chemistry: Employed as a reagent in redox reactions and as a colorimetric indicator.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1-(P-diphenyl)formazan involves its ability to undergo redox reactions. The compound can be reduced to form a colored formazan product, which is used to measure enzymatic activity. The molecular targets include various enzymes involved in cellular respiration and redox processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triphenylformazan
- 3,5-Diphenyl-1-(1-naphthyl)formazan
- Tetrazolium Violet Formazan
Uniqueness
3,5-Diphenyl-1-(P-diphenyl)formazan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and vibrant color make it particularly useful in biochemical assays compared to other formazan derivatives .
Properties
Molecular Formula |
C25H20N4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-29-25(22-12-6-2-7-13-22)28-26-23-14-8-3-9-15-23/h1-19,26H/b28-25-,29-27? |
InChI Key |
LKFXJYZDDITMNN-AJKWTVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=N/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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